N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22BrFN4O3 and its molecular weight is 513.367. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential. The study highlights the importance of hydrogen bonding in the self-assembly process of these complexes, suggesting applications in materials science and medicinal chemistry for antioxidant purposes (Chkirate et al., 2019).
Antimicrobial Properties
Another area of research has focused on the synthesis and characterization of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Raval et al., 2012).
Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown to possess significant anti-inflammatory activity. This research opens up possibilities for the development of new anti-inflammatory drugs (Sunder et al., 2013).
properties
CAS RN |
1223847-42-4 |
---|---|
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |
Molecular Formula |
C24H22BrFN4O3 |
Molecular Weight |
513.367 |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C24H22BrFN4O3/c1-2-3-12-33-18-7-4-16(5-8-18)21-14-22-24(32)29(10-11-30(22)28-21)15-23(31)27-20-9-6-17(25)13-19(20)26/h4-11,13-14H,2-3,12,15H2,1H3,(H,27,31) |
InChI Key |
FJZYWEDTHXYROL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)Br)F |
solubility |
not available |
Origin of Product |
United States |
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